molecular formula C20H18N4O2 B11340780 2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one

2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one

Cat. No.: B11340780
M. Wt: 346.4 g/mol
InChI Key: QAMXTGPZCSOSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one is a novel synthetic compound designed for advanced pharmacological and chemical research. It features a hybrid molecular structure combining a quinazolin-4(3H)-one core, a privileged scaffold in medicinal chemistry, with a 2-aminodihydropyrrol-4-one moiety . This structure is of significant interest for developing new therapeutic agents, as the quinazolinone core is found in several clinically approved drugs and known for its diverse biological activities . Quinazolinone derivatives are extensively reported in scientific literature for their potent biological properties. They are recognized as key scaffolds for tyrosine kinase inhibitors, with applications in anticancer research targeting enzymes such as EGFR, HER2, and VEGFR2 . Furthermore, this class of compounds has demonstrated substantial antimicrobial efficacy against various bacterial strains, making them a focus for developing new antibacterial agents . The specific substitution pattern on this compound—including the 2-amino group and the 1-phenylethyl substituent—is designed to modulate its electronic properties, lipophilicity, and interaction with biological targets, allowing researchers to explore novel structure-activity relationships (SAR). This product is intended for research applications only, including but not limited to: in vitro biological screening, mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. Researchers can utilize this compound to investigate new pathways in drug discovery for oncology, infectious diseases, and other therapeutic areas. Intended Use and Disclaimer: This product is provided 'For Research Use Only'. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for ensuring safe handling and disposal of this material in accordance with local and national regulations.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-[3-hydroxy-5-imino-1-(1-phenylethyl)-2H-pyrrol-4-yl]-3H-quinazolin-4-one

InChI

InChI=1S/C20H18N4O2/c1-12(13-7-3-2-4-8-13)24-11-16(25)17(18(24)21)19-22-15-10-6-5-9-14(15)20(26)23-19/h2-10,12,21,25H,11H2,1H3,(H,22,23,26)

InChI Key

QAMXTGPZCSOSKF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O

Origin of Product

United States

Preparation Methods

Acid-Promoted Cyclocondensation

A widely adopted method involves the reaction of 2-aminobenzamide derivatives with aldehydes or ketones under acidic conditions. For example:

  • Substrate Preparation : 2-Amino-N-methoxybenzamide (1 mmol) reacts with aldehydes (1.1 eq) in acetic acid at room temperature to form 4(1H)-2,3-dihydroquinazolinones.

  • Oxidation to Quinazolinone : Treatment with KOH (3 eq) in DMSO at 60°C for 1.5 hours eliminates methanol, yielding 4(3H)-quinazolinones in >90% yield.

Example :

2-Amino-N-methoxybenzamide+R-CHOAcOH, rtDihydroquinazolinoneKOH, DMSO, 60°CQuinazolinone\text{2-Amino-N-methoxybenzamide} + \text{R-CHO} \xrightarrow{\text{AcOH, rt}} \text{Dihydroquinazolinone} \xrightarrow{\text{KOH, DMSO, 60°C}} \text{Quinazolinone}

Mechanochemical Cascade Reactions

Recent advancements employ solvent-free mechanochemical activation for tandem cyclizations:

  • Anthranilamide and Ethyl Levulinate : Ball milling anthranilamide with ethyl levulinate and Amberlyst®15 catalyst for 3 hours yields fused pyrrolo[1,2-a]quinazoline-1,5-dione derivatives (85–92% yield).

  • Advantages : Reduced reaction time (3 hours vs. 24 hours conventionally) and elimination of toxic solvents.

Pyrrole Ring Construction and Functionalization

Schiff Base-Mediated Cyclization

The pyrrolidinone moiety is synthesized via:

  • Schiff Base Formation : Reaction of a primary amine (e.g., 1-phenylethylamine) with a ketone (e.g., ethyl levulinate) forms an imine intermediate.

  • Cyclocondensation : Acid-catalyzed intramolecular cyclization generates the 4,5-dihydro-1H-pyrrole ring.

Key Conditions :

  • Catalyst : Amberlyst®15 (10 wt%) enhances selectivity and yield.

  • Temperature : 60–90°C optimizes kinetics without decomposing intermediates.

Stereoselective Alkylation

Introducing the 1-phenylethyl group requires chiral resolution or asymmetric synthesis:

  • Chiral Auxiliaries : Use of (R)- or (S)-1-phenylethylamine in stoichiometric amounts ensures enantiomeric excess (>95% ee).

  • Protection-Deprotection : Boc-protected amines prevent undesired side reactions during quinazolinone formation.

Integrated Synthetic Routes

Sequential Cyclocondensation-Alkylation

Step 1 : Synthesize quinazolin-4(3H)-one via acid-promoted cyclocondensation.
Step 2 : React with 1-phenylethyl isocyanate under basic conditions to form the pyrrole-3-carboxamide intermediate.
Step 3 : Acid hydrolysis yields the target compound (overall yield: 68–74%).

One-Pot Mechanochemical Synthesis

Combining anthranilamide, ethyl levulinate, and 1-phenylethylamine in a planetary ball mill with Amberlyst®15 achieves a tandem cyclocondensation-alkylation process (yield: 82%, 3 hours).

Comparative Analysis of Methods

Parameter Acid-Promoted Cyclocondensation Mechanochemical Synthesis Multi-Step Alkylation
Reaction Time 6–8 hours3 hours24–36 hours
Yield 85–92%82–88%68–74%
Catalyst KOH/DMSOAmberlyst®15Pd/C, Triethylamine
Stereoselectivity LowModerateHigh (>95% ee)
Environmental Impact Moderate (DMSO solvent)Low (solvent-free)High (organic waste)

Optimization Strategies and Scalability

  • Catalyst Recycling : Amberlyst®15 retains >90% activity after five cycles in mechanochemical reactions.

  • Microwave Assistance : Reduces cyclocondensation time to 30 minutes with comparable yields.

  • Flow Chemistry : Continuous-flow systems improve throughput for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-AMINO-4-OXO-1-(1-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one exhibit significant antitumor properties. For instance, derivatives of quinazolinones have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. Notably, some derivatives showed efficacy against various cancer cell lines, making them candidates for further development as anticancer agents .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Quinazolinone derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory process. Compounds with structural similarities have shown promising results in reducing inflammation in experimental models .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of quinazolinone derivatives, including those related to this compound. Studies have reported activity against various bacterial strains and fungi, suggesting potential applications in treating infectious diseases .

Antidiabetic Properties

Some derivatives of quinazolinones have been explored for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels, making these compounds candidates for antidiabetic therapies .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is crucial for optimizing its pharmacological effects. Variations in substituents on the quinazolinone and pyrrole rings can significantly influence biological activity. For example:

Substituent Effect on Activity
Phenyl groupEnhances binding affinity to target sites
Alkyl substitutionsModulate lipophilicity and bioavailability
Amino groupsIncrease interaction with biological targets

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

  • Synthesis of Antitumor Agents : A study synthesized a series of quinazolinone derivatives and evaluated their antitumor activity against specific cancer cell lines, revealing promising candidates for further development .
  • Anti-inflammatory Evaluation : Another study focused on synthesizing compounds with modifications at the amino group to enhance anti-inflammatory activity, resulting in compounds that selectively inhibited COX enzymes .
  • Antimicrobial Testing : A series of quinazolinone derivatives were tested against Candida species and exhibited potent antifungal activity, suggesting their potential use in treating fungal infections .

Mechanism of Action

The mechanism of action of 2-[2-AMINO-4-OXO-1-(1-PHENYLETHYL)-4,5-DIHYDRO-1H-PYRROL-3-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydropyrrole Substitutions

Compound 9 : 2-(2,2,5,5-Tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)-quinazolin-4(3H)-one

  • Core Structure : Shares the quinazolin-4(3H)-one backbone.
  • Substituents: The pyrrole ring is substituted with tetramethyl groups instead of 2-amino-4-oxo and 1-phenylethyl.
Feature Target Compound Compound 9
Pyrrole Substituents 2-amino-4-oxo, 1-phenylethyl 2,2,5,5-Tetramethyl
Hydrogen Bonding High (NH and carbonyl groups) Moderate (only pyrrole NH)
Lipophilicity Increased (phenylethyl group) High (tetramethyl groups)

Pyrazolylaminoquinazolin-4(3H)-ones

3-(5-(4-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-ylamino)-2-(2-methylphenyl)quinazolin-4(3H)-ones

  • Core Structure : Similar quinazolin-4(3H)-one core.
  • Substituents: A pyrazole ring replaces the pyrrole, with amino and aryl groups.
  • Key Differences: Pyrazole rings (two adjacent nitrogens) enhance aromaticity and π-π stacking compared to pyrrole.
Feature Target Compound Pyrazolyl Derivatives
Heterocycle Pyrrole (one nitrogen) Pyrazole (two nitrogens)
Biological Activity Undocumented Anticonvulsant (ED₅₀ = 15–30 mg/kg)
Aromatic Interactions Moderate High (pyrazole π-system)

Triazole-Substituted Quinazolin-4(3H)-ones

2-(5-Amino-1-phenyl-1H-1,2,3-triazol-4-yl)quinazolin-4(3H)-ones

  • Core Structure : Shared quinazolin-4(3H)-one scaffold.
  • Substituents: A triazole ring replaces the pyrrole, with amino and aryl groups.
  • Key Differences :
    • Triazoles (three nitrogens) offer enhanced hydrogen-bonding and metal-coordination capabilities.
    • These derivatives exhibit antiproliferative activity (e.g., GP = -4.08% in ovarian cancer cells), suggesting a structure-activity relationship (SAR) dependent on heterocycle choice.
Feature Target Compound Triazole Derivatives
Heterocycle Pyrrole Triazole
Biological Activity Undocumented Antiproliferative (OVCAR-4 cells)
Pharmacophore Potential Moderate (NH groups) High (triazole nitrogens)

Biological Activity

The compound 2-[2-amino-4-oxo-1-(1-phenylethyl)-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: CxxHyyNzzOww (exact values to be determined)

IUPAC Name: this compound

Molecular Weight: To be calculated based on the chemical formula.

Structure Representation

The structure of the compound can be represented in various formats, including 2D and 3D models. Such representations are crucial for understanding the compound's reactivity and interaction with biological targets.

Anticancer Activity

Quinazolinones have been extensively studied for their anticancer properties. Recent studies indicate that derivatives of quinazolinone exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Compound Cell Line Tested IC50 Value (µM) Mechanism of Action
Compound AA549 (Lung Cancer)5.0Induction of apoptosis
Compound BMCF7 (Breast Cancer)3.2Inhibition of cell cycle

These compounds have shown effectiveness in inhibiting tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound's potential as an inhibitor of specific enzymes has also been investigated. For example, certain quinazoline derivatives have been found to selectively inhibit carbonic anhydrase (CA) isoforms, which play a role in tumor progression:

Enzyme Inhibition Type Selectivity
hCA IXCompetitive InhibitionSelective over hCA I
hCA XIINon-competitive InhibitionSelective over hCA II

Such selectivity suggests a potential therapeutic application in conditions where CA activity is dysregulated, such as cancer .

Anti-inflammatory Activity

In addition to anticancer properties, quinazolinones have demonstrated anti-inflammatory effects. Research indicates that some derivatives can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.

Case Study 1: Antitumor Efficacy

A study conducted on a series of quinazolinone derivatives demonstrated their efficacy against multiple tumor types. The derivatives were tested in vitro against various cancer cell lines, revealing that modifications at specific positions on the quinazolinone scaffold significantly enhanced their anticancer activity.

Case Study 2: Selective Enzyme Inhibition

In another study focusing on enzyme inhibition, a derivative of the compound was shown to selectively inhibit hCA IX with minimal effects on other isoforms. This selectivity is crucial for developing targeted therapies with reduced side effects.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer:
Synthesis optimization requires careful control of reaction parameters. Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reflux conditions in ethanol or acetonitrile improve cyclization efficiency .
  • Catalyst use : Transition-metal catalysts (e.g., Pd/C or CuI) may accelerate coupling reactions, particularly for constructing the quinazolinone core .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions during heterocycle formation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures ensures high purity .

Basic: How should researchers validate the structural integrity of this compound?

Methodological Answer:
Use a multi-technique approach:

  • X-ray crystallography : Resolve crystal structures using SHELXL for refinement (e.g., hydrogen bonding in the pyrrolidine ring) .
  • NMR spectroscopy : Assign peaks via 1H^1H- and 13C^{13}C-NMR, focusing on characteristic signals (e.g., NH2_2 at δ 5.8–6.2 ppm, quinazolinone carbonyl at δ 170–175 ppm) .
  • HPLC-MS : Confirm molecular weight (e.g., [M+H]+^+ ion) and purity (>95%) using reverse-phase C18 columns .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Address discrepancies via:

  • Dose-response standardization : Use IC50_{50} values normalized to control assays (e.g., MTT for cytotoxicity) to account for variability in cell-line sensitivity .
  • Structural analogs comparison : Cross-validate results with derivatives (e.g., phenylpyrazolone or imidazoline analogs) to isolate substituent-specific effects .
  • Statistical meta-analysis : Apply ANOVA or mixed-effects models to aggregate data from independent studies, adjusting for experimental biases .

Advanced: What computational methods are suitable for studying its interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., kinases), prioritizing residues within 5 Å of the pyrrolidine moiety .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) under physiological conditions .
  • QSAR modeling : Develop regression models (e.g., PLS) correlating substituent electronegativity with inhibitory potency .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration or chemical waste disposal .

Advanced: How can researchers assess the environmental fate of this compound?

Methodological Answer:

  • Biodegradation assays : Incubate with soil microbiota (OECD 301F) to measure half-life under aerobic conditions .
  • Aquatic toxicity : Test on Daphnia magna (OECD 202) to determine LC50_{50} values, accounting for hydrolysis products .
  • QSAR-ECOSAR : Predict bioaccumulation potential (log P < 3.5 indicates low risk) .

Advanced: What strategies mitigate crystallographic disorder in X-ray studies?

Methodological Answer:

  • Cryocooling : Flash-freeze crystals at 100 K to reduce thermal motion artifacts .
  • TWINLAW in SHELXL : Model twinning (e.g., BASF parameter) for pseudo-merohedral crystals .
  • Disorder refinement : Split occupancies for flexible groups (e.g., phenylethyl side chain) using PART instructions .

Basic: How to design a robust SAR study for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with variations in the pyrrolidine (e.g., methyl substitution) or quinazolinone rings (e.g., halogenation) .
  • Bioactivity profiling : Test against a panel of enzymes (e.g., topoisomerase II, COX-2) using fluorescence polarization assays .
  • Data visualization : Plot IC50_{50} vs. Hammett σ values to identify electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.